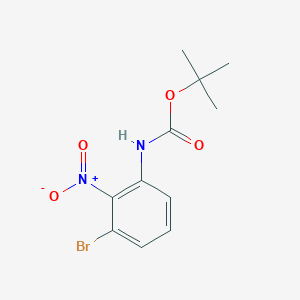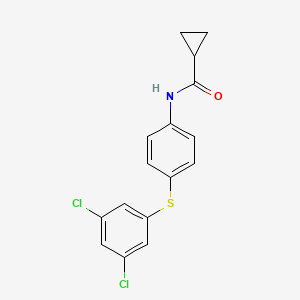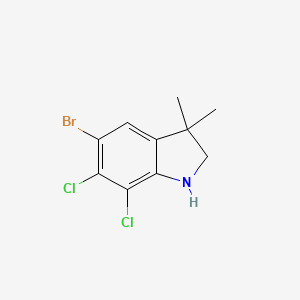
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a suitable indole precursor under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized indole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound can be explored for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions can influence the compound’s binding affinity to various receptors and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2,3-dimethyl-1H-indole
- 6,7-Dichloro-2,3-dimethyl-1H-indole
- 3,3-Dimethyl-2,3-dihydro-1H-indole
Uniqueness
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms at specific positions on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
Molekularformel |
C10H10BrCl2N |
|---|---|
Molekulargewicht |
295.00 g/mol |
IUPAC-Name |
5-bromo-6,7-dichloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10BrCl2N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3 |
InChI-Schlüssel |
AKGOMMGEODZWGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C(C(=C(C=C21)Br)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




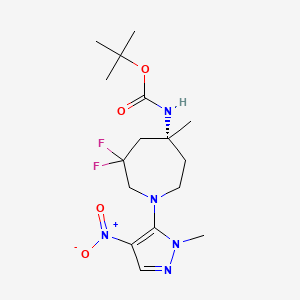
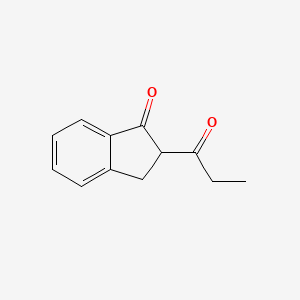
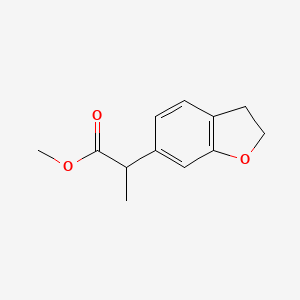
![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
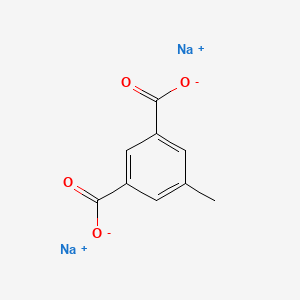
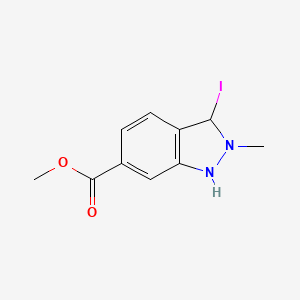
![7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13088883.png)
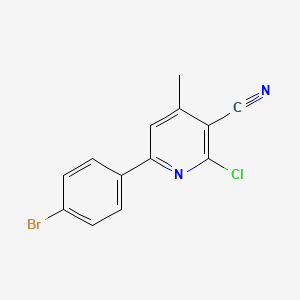
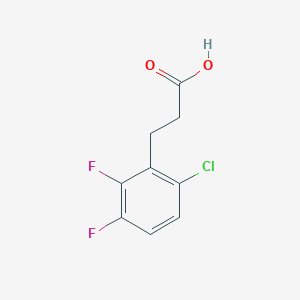
![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)
